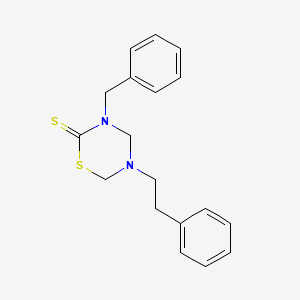
4-(3-Bromphenyl)-4-methylcyclohexan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-4-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone structure
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanone structure. One common method includes the reaction of 3-bromobenzene with cyclohexanone in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a Lewis acid catalyst like aluminum chloride to facilitate the electrophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-bromophenyl)-4-methylcyclohexanone or 4-(3-bromophenyl)-4-methylcyclohexanoic acid.
Reduction: Formation of 4-(3-bromophenyl)-4-methylcyclohexanol.
Substitution: Formation of compounds like 4-(3-methoxyphenyl)-4-methylcyclohexan-1-one or 4-(3-cyanophenyl)-4-methylcyclohexan-1-one.
Wirkmechanismus
The mechanism by which 4-(3-Bromophenyl)-4-methylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclohexanone structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)-4-methylcyclohexan-1-one
- 4-(2-Bromophenyl)-4-methylcyclohexan-1-one
- 4-(3-Chlorophenyl)-4-methylcyclohexan-1-one
Uniqueness
4-(3-Bromophenyl)-4-methylcyclohexan-1-one is unique due to the specific position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The presence of the bromine atom in the meta position allows for distinct interactions and properties that are not observed in the ortho or para isomers.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZWWYXVKPZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2439719.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2439729.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/new.no-structure.jpg)
![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2439737.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)
